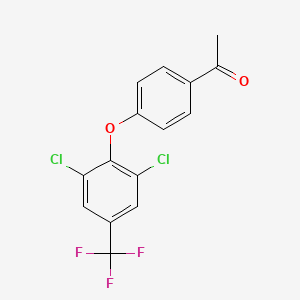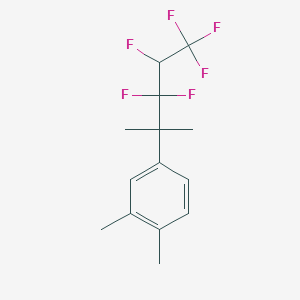
3-Trichloromethyl-2,5,6-trifluorotoluene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trichloromethyl-2,5,6-trifluorotoluene (3-TCMT) is a trifluoromethylated aromatic compound with a wide range of applications in scientific research. It is a highly volatile and flammable compound, and is typically available in a 97% pure form. It is used as a reagent in organic synthesis, as a solvent, and as a catalyst in the production of pharmaceuticals, pesticides, and other industrial chemicals. 3-TCMT is also used in the production of perfumes, dyes, and other products.
Applications De Recherche Scientifique
3-Trichloromethyl-2,5,6-trifluorotoluene, 97% is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, pesticides, and other industrial chemicals. It is also used in the production of perfumes, dyes, and other products. 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% has been used in the synthesis of a wide range of organic compounds, including heterocyclic compounds, polymers, and other materials. It has also been used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% is not fully understood. It is believed to react with other compounds through a variety of mechanisms, including electrophilic substitution, nucleophilic substitution, and radical addition. It is believed that the reaction of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% with other compounds is dependent on the nature of the substrate, the reaction conditions, and the presence of other reagents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% are not fully understood. It is believed to be metabolized in the liver, and is thought to be excreted mainly in the urine. It is believed to have a low toxicity, and is not believed to be carcinogenic or mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and use. However, it is a highly volatile and flammable compound, and must be handled with care. It is also important to ensure that the reaction conditions and other reagents used are suitable for the desired reaction.
Orientations Futures
The potential future applications of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% are numerous. It could be used in the synthesis of new organic compounds or polymers, or as a catalyst in the production of pharmaceuticals, pesticides, and other industrial chemicals. It could also be used in the production of perfumes, dyes, and other products. Additionally, further research into the biochemical and physiological effects of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% could lead to a better understanding of its safety and potential uses.
Méthodes De Synthèse
3-Trichloromethyl-2,5,6-trifluorotoluene, 97% is typically synthesized via a Friedel-Crafts acylation reaction. In this reaction, an acyl chloride is reacted with an aromatic compound in the presence of an aluminum chloride catalyst. The reaction yields a trifluoromethylated aromatic compound. The reaction is usually conducted at low temperatures and in an inert atmosphere. The product can then be purified by distillation or chromatography.
Propriétés
IUPAC Name |
1,2,4-trifluoro-3-methyl-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-6(13)4(8(9,10)11)2-5(12)7(3)14/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFXMHINQGUMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














